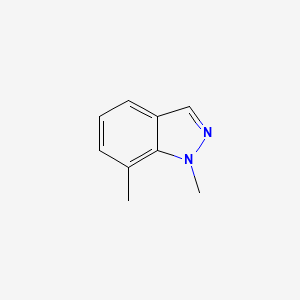

1,7-Dimethyl-1H-indazole

Description

Properties

IUPAC Name |

1,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-8-6-10-11(2)9(7)8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBUCXVYWVRNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,7-Dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyl-1H-indazole, a member of the indazole class of heterocyclic aromatic compounds, presents a scaffold of significant interest in medicinal chemistry and materials science. The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure found in numerous pharmacologically active molecules. The strategic placement of methyl groups at the 1 and 7 positions of the indazole ring system can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, and outlines the experimental and computational methodologies employed for their determination. While direct experimental data for this specific derivative is not extensively available in the public domain, this guide leverages data from closely related analogues and established principles of physical organic chemistry to provide a robust predictive framework.

Molecular Structure and Core Properties

The foundational physical properties of a molecule are dictated by its structure. This compound possesses the chemical formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . The presence of the bicyclic aromatic system and the two methyl substituents are key determinants of its physical behavior.

| Property | Value | Source |

| CAS Number | 17582-89-7 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

The structural arrangement of this compound is depicted below. The numbering of the indazole ring follows established IUPAC conventions.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signatures for this compound based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton. Based on data from substituted indazoles, the following predictions can be made:

-

Aromatic Protons (H4, H5, H6): These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The coupling patterns (doublets, triplets) will depend on the neighboring protons.

-

N1-Methyl Protons: The protons of the methyl group attached to the N1 position are expected to appear as a singlet in the range of δ 3.8-4.2 ppm.

-

C7-Methyl Protons: The protons of the methyl group at the C7 position will also be a singlet, likely appearing in a more upfield region compared to the N1-methyl, around δ 2.5-2.8 ppm.

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons: The carbons of the benzene and pyrazole rings will resonate in the aromatic region (δ 110-150 ppm).

-

N1-Methyl Carbon: The carbon of the N1-methyl group is expected to appear in the range of δ 35-45 ppm.

-

C7-Methyl Carbon: The C7-methyl carbon signal is anticipated to be in a similar range to the N1-methyl carbon.

A general protocol for acquiring NMR spectra for indazole derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1620 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹

-

C-H bending: ~700-900 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 146. Subsequent fragmentation may involve the loss of methyl groups or other characteristic cleavages of the indazole ring.

Thermal Properties

Melting Point

The melting point of a solid is a crucial indicator of its purity. While no experimental melting point for this compound is readily available, it is expected to be a solid at room temperature, similar to many other substituted indazoles. For comparison, the melting point of the parent 1H-indazole is 145-148 °C[3]. The introduction of two methyl groups may lead to a different crystal packing and thus a different melting point.

Boiling Point

The boiling point is another important physical property, particularly for liquid compounds. As this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition. The predicted boiling point would likely be above 250 °C at atmospheric pressure, given that the boiling point of 1H-indazole is 270 °C[3].

Solubility

The solubility of a compound is a critical parameter in drug development and various chemical processes. The solubility of this compound is predicted to be low in water due to its aromatic and nonpolar character. It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, ethanol, and chlorinated solvents.

A general workflow for determining the kinetic solubility of an indazole derivative is outlined below:

Caption: A typical workflow for the experimental determination of kinetic solubility.

Synthesis and Characterization

The synthesis of 1H-indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of ortho-substituted anilines or hydrazones. For this compound, a plausible synthetic strategy would involve the methylation of 7-methyl-1H-indazole or a direct cyclization approach from a suitably substituted precursor. The characterization of the synthesized product would rely on the spectroscopic methods described above to confirm its identity and purity.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While specific experimental data for this compound are sparse, a robust understanding of its characteristics can be inferred from the extensive knowledge base of the indazole chemical class. The methodologies and predictive insights presented here serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related indazole derivatives in drug discovery and materials science. Further experimental investigation is warranted to precisely determine the physical constants and to expand the utility of this promising molecule.

References

A Multi-Technique Approach to the Unambiguous Structure Elucidation of 1,7-Dimethyl-1H-indazole

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The precise determination of its substitution pattern is critical, as isomeric variations can lead to vastly different pharmacological and toxicological profiles. This technical guide presents a comprehensive, field-proven workflow for the unambiguous structure elucidation of 1,7-dimethyl-1H-indazole. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy to resolve the inherent isomeric challenges. This document serves as a practical guide for researchers, explaining the causality behind experimental choices and establishing a self-validating system for confident structural assignment.

The Isomeric Challenge: Why Specificity is Paramount

The synthesis of substituted indazoles can often yield a mixture of isomers, particularly N-alkylation products.[3] For a dimethyl-indazole with the molecular formula C₉H₁₀N₂, several constitutional isomers are possible. The primary analytical challenge is to differentiate the target this compound from other potential isomers such as 2,7-dimethyl-2H-indazole, 1,5-dimethyl-1H-indazole, or 1,6-dimethyl-1H-indazole. Each isomer presents a unique electronic and steric environment that can only be deciphered through a synergistic application of modern analytical methods.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,7-Dimethyl-1H-indazole: A Technical Guide for Researchers

Introduction: The Significance of Spectroscopic Characterization for 1,7-Dimethyl-1H-indazole

This compound is a heterocyclic compound belonging to the indazole family, a class of molecules of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore found in a variety of therapeutic agents, including those with anticancer and anti-inflammatory properties[1][2]. Precise structural elucidation of indazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful and indispensable toolkit for the unambiguous characterization of molecules like this compound.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in public databases, this guide presents a detailed analysis based on predicted data, supported by empirical evidence from structurally related analogs and foundational spectroscopic principles. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and utilize this compound in their scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indazole ring and the two methyl groups. The chemical shifts are influenced by the electronic effects of the heterocyclic ring and the methyl substituents. The N1-methyl group will be positioned on the five-membered ring, while the C7-methyl group is on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-4 |

| ~7.4 - 7.6 | d | 1H | H-6 |

| ~7.0 - 7.2 | t | 1H | H-5 |

| ~4.1 - 4.3 | s | 3H | N1-CH₃ |

| ~2.6 - 2.8 | s | 3H | C7-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Expert Interpretation: The aromatic protons (H-4, H-5, and H-6) will appear in the downfield region, characteristic of aromatic systems. The proton at the C4 position is expected to be the most deshielded due to its proximity to the pyrazole ring. The N1-methyl group's protons are anticipated to resonate at a lower field compared to the C7-methyl group due to the direct attachment to the electronegative nitrogen atom. The coupling patterns (doublets and a triplet) arise from the spin-spin interactions between adjacent aromatic protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 142 | C-7a |

| ~133 - 135 | C-3 |

| ~128 - 130 | C-5 |

| ~125 - 127 | C-7 |

| ~121 - 123 | C-3a |

| ~118 - 120 | C-6 |

| ~108 - 110 | C-4 |

| ~35 - 37 | N1-CH₃ |

| ~16 - 18 | C7-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Expert Interpretation: The quaternary carbons (C-3a and C-7a) and the carbon bearing the methyl group (C-7) will have distinct chemical shifts. The N1-methyl carbon will appear in the aliphatic region, while the C7-methyl carbon will be at a higher field (more shielded). The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the methyl substituent.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. Higher field strengths will provide better signal dispersion.

-

Tune and shim the probe to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a 30-45° pulse angle.

-

Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Predicted IR Spectral Data

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1620-1600 | Medium | C=C aromatic ring stretching |

| 1580-1560 | Medium | C=N stretching (indazole ring) |

| 1480-1440 | Strong | Aromatic ring vibrations |

| 1380-1360 | Medium | C-H bending (CH₃) |

| 800-750 | Strong | C-H out-of-plane bending (aromatic) |

Expert Interpretation: The spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching from the methyl groups below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring will appear in the 1620-1560 cm⁻¹ region. Strong bands in the fingerprint region (below 1500 cm⁻¹) will be indicative of the specific substitution pattern of the aromatic ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

For this compound (C₉H₁₀N₂), the expected exact mass is 146.0844 g/mol .

Table 4: Predicted MS Data for this compound

| m/z | Predicted Fragment |

| 146 | [M]⁺ (Molecular Ion) |

| 131 | [M - CH₃]⁺ |

| 117 | [M - N₂H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Expert Interpretation: The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 146. The fragmentation pattern will likely involve the loss of a methyl group ([M - CH₃]⁺) to give a fragment at m/z 131. Another possible fragmentation pathway is the loss of a diazomethane radical from the pyrazole ring. The presence of a tropylium ion at m/z 91 is a common feature for compounds containing a methyl-substituted benzene ring.

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer's ion source.

-

GC-MS: If the compound is volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to mass analysis.

-

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns, which is useful for structural elucidation.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecule ([M+H]⁺), which is useful for accurate molecular weight determination.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to observe the molecular ion and major fragment ions.

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. While this guide presents a predictive profile, the underlying principles and methodologies are universally applicable for the analysis of novel indazole derivatives. By understanding the expected spectral features and employing standardized experimental protocols, researchers can confidently verify the structure and purity of their synthesized compounds, thereby advancing the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to 1,7-Dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-Dimethyl-1H-indazole, a heterocyclic aromatic organic compound. While specific research on this particular isomer is limited, this document synthesizes available data, draws logical inferences from closely related analogues, and presents a thorough examination of its core attributes. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, offering insights into its chemical identity, structural elucidation, synthesis, and potential pharmacological relevance.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural and electronic properties make it a versatile core for the development of a wide array of therapeutic agents.[4][5] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antidepressant effects.[1][4] The strategic placement of substituents on the indazole nucleus allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[6] The focus of this guide, this compound, represents a specific substitution pattern on this important heterocyclic core.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 17582-89-7 | [7] |

| Molecular Formula | C₉H₁₀N₂ | [7] |

| Molecular Weight | 146.189 g/mol | [7] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Boiling Point | 252.4 ± 9.0 °C at 760 mmHg | [7] |

| Flash Point | 106.5 ± 18.7 °C | [7] |

| LogP | 2.39 | [7] |

Synthesis of the Indazole Core: General Methodologies

Conceptual Synthesis Pathway

A plausible synthetic route to this compound could involve the reaction of a suitably substituted o-toluidine derivative. The general principle of this approach is the diazotization of an ortho-toluidine followed by an intramolecular cyclization.[2]

Caption: Conceptual synthesis of this compound.

Experimental Protocol: A General Approach to 1H-Indazole Synthesis

The following is a generalized protocol for the synthesis of 1H-indazoles that could be adapted for this compound, likely starting from 2,6-dimethylaniline.

Materials:

-

Substituted o-toluidine (e.g., 2,6-dimethylaniline)

-

Sodium nitrite (NaNO₂)

-

A suitable acid (e.g., hydrochloric acid, acetic acid)[2]

-

An appropriate solvent (e.g., water, ethanol)

-

Neutralizing agent (e.g., sodium bicarbonate)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: Dissolve the starting o-toluidine derivative in the chosen acidic solvent and cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

Cyclization: Allow the reaction mixture to stir at a low temperature, then warm to room temperature to facilitate intramolecular cyclization.

-

Work-up: Neutralize the reaction mixture with a suitable base.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Structural Elucidation: Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation of synthesized compounds. While the specific spectra for this compound are not widely published, we can predict the expected spectral features based on the analysis of related indazole derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the positions of the substituents on the indazole ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement.[11] The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[12][13]

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the development of novel therapeutics.[5][14] While the specific pharmacological profile of this compound is not well-documented, the known activities of other dimethyl-indazole derivatives suggest its potential as a valuable lead compound. For instance, a related compound, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32), has been investigated as a potential antidepressant with thymoleptic activities.[15] This indicates that dimethyl-substituted indazoles can possess significant biological activity.

Potential Therapeutic Areas

Given the broad biological activities of the indazole class, this compound could be explored for its potential in:

-

Oncology: As an inhibitor of protein kinases.[14]

-

Inflammatory Diseases: Modulating inflammatory pathways.

-

Infectious Diseases: As a novel antimicrobial agent.[1]

-

Neurological Disorders: Based on the antidepressant potential of related compounds.[15]

Experimental Workflow for Biological Screening

Caption: A typical workflow for biological screening.

Conclusion

This compound is a structurally interesting member of the pharmacologically significant indazole family. While direct and extensive research on this specific isomer is currently limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing on established knowledge of the indazole core and its derivatives. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS#:17582-89-7 | Chemsrc [chemsrc.com]

- 8. rsc.org [rsc.org]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fhi.mpg.de [fhi.mpg.de]

- 13. 1H-indazole hydrochloride [webbook.nist.gov]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regioselective Synthesis of 1,7-Dimethyl-1H-indazole from o-Toluidine Derivatives

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, di-substituted indazoles like 1,7-dimethyl-1H-indazole serve as critical building blocks in the development of novel pharmaceuticals. This guide provides a comprehensive, in-depth technical overview for the robust and regioselective synthesis of this compound. The strategy begins with a rationally selected o-toluidine derivative, 2,6-dimethylaniline, to construct the 7-methyl-1H-indazole core via a classical diazotization and intramolecular cyclization pathway. The subsequent and most critical step—the regioselective methylation at the N-1 position—is addressed through a mechanistically driven protocol that favors the thermodynamically stable product. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data interpretation guidelines to ensure reproducible and high-yield synthesis.

Strategic Overview and Retrosynthetic Analysis

The synthesis of N-substituted indazoles is often complicated by a lack of regiocontrol during the alkylation step, typically yielding a mixture of N-1 and N-2 isomers.[4][5][6] The separation of these regioisomers can be challenging and significantly impacts the overall yield and economic viability of the process. Therefore, a successful synthesis of this compound hinges on two key transformations:

-

Formation of the Indazole Core: Efficiently constructing the 7-methyl-1H-indazole scaffold from an appropriate, commercially available starting material.

-

Regioselective N-Methylation: Directing the methylation exclusively to the N-1 position of the pyrazole ring.

Our retrosynthetic approach disconnects the target molecule at the N-1 methyl bond and the indazole ring C-N bonds, leading back to a suitable aniline precursor.

Caption: Retrosynthetic pathway for this compound.

This strategy identifies 2,6-dimethylaniline as the logical starting o-toluidine derivative, which upon cyclization, provides the required 7-methyl substitution on the benzene portion of the indazole ring.

Synthesis of the 7-Methyl-1H-indazole Intermediate

The formation of the indazole ring from an o-toluidine derivative is a classic transformation in heterocyclic chemistry. The Jacobson-Huber reaction provides a reliable route through the nitrosation of an N-acylated o-toluidine, followed by an intramolecular cyclization.[7]

Mechanistic Rationale

The reaction proceeds in three main stages:

-

Protection: The amino group of 2,6-dimethylaniline is first protected as an acetamide. This directs the subsequent nitrosation to the nitrogen atom and prevents unwanted side reactions.

-

Nitrosation: The N-acetyl derivative is treated with nitrous acid (generated in situ from sodium nitrite) to form an N-nitrosoamide intermediate.

-

Cyclization: Under thermal or acidic conditions, the N-nitrosoamide rearranges and undergoes an intramolecular electrophilic attack from the nitroso group onto the activated methyl group, followed by dehydration to yield the stable aromatic indazole ring.[8][9] A plausible mechanism involves the formation of an ortho-quinone methide imine intermediate.[10]

Caption: Simplified workflow for the Jacobson-Huber synthesis of 7-methyl-1H-indazole.

Detailed Experimental Protocol: Synthesis of 7-Methyl-1H-indazole

Materials: 2,6-Dimethylaniline, Acetic Anhydride, Glacial Acetic Acid, Sodium Nitrite, Hydrochloric Acid, Benzene (or Toluene), Sodium Hydroxide.

Procedure:

-

Acetylation: In a flask equipped with a stirrer and a thermometer, slowly add 2,6-dimethylaniline (1.0 eq) to a mixture of glacial acetic acid (1 vol) and acetic anhydride (2 vol). The reaction is exothermic. Cool the mixture in an ice bath to maintain the temperature below 40°C.

-

Nitrosation: Once the acetylation is complete (as monitored by TLC), cool the reaction mixture to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite (1.5 eq) in water and add it dropwise to the cooled aniline solution, ensuring the temperature remains between 1°C and 4°C.[11] Vigorous stirring is essential. After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature. The formation of the N-nitroso compound is often indicated by a color change.

-

Cyclization and Workup: Pour the reaction mixture onto crushed ice. The N-nitroso intermediate may separate as an oil or solid. Extract this intermediate into an organic solvent like toluene. Wash the organic layer with cold water and saturated sodium bicarbonate solution.

-

Ring Closure: Heat the organic solution containing the N-nitroso intermediate to reflux (typically 80-110°C, depending on the solvent) for 2-4 hours until TLC analysis indicates the consumption of the starting material. This step drives the cyclization and dehydration to form the indazole.

-

Isolation: Cool the reaction mixture. Extract the product with aqueous HCl (2N). The basic indazole will move to the aqueous phase. Separate the layers and neutralize the acidic aqueous layer with a concentrated NaOH solution until the pH is > 8. The 7-methyl-1H-indazole will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed for further purification.

Expected Data and Characterization

The successful synthesis of 7-methyl-1H-indazole should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 3176-66-7 |

| ¹H NMR (CDCl₃, ppm) | δ ~8.0 (s, 1H, H3), ~7.5 (d, 1H), ~7.0 (m, 2H), ~2.5 (s, 3H, CH₃) |

Regioselective N-1 Methylation of 7-Methyl-1H-indazole

The alkylation of an unsymmetrical indazole can produce both N-1 and N-2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.[5][6]

Mechanistic Basis for N-1 Selectivity: Thermodynamic Control

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][12][13] This intrinsic stability extends to the N-alkylated products, with the N-1 isomer being the thermodynamically favored product. To achieve high N-1 selectivity, the reaction conditions must allow for equilibration towards this more stable isomer.

Key Principles for N-1 Selectivity:

-

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the indazole to form the indazolide anion.

-

Solvent Choice: An aprotic solvent like tetrahydrofuran (THF) is preferred. It effectively solvates the sodium cation without interfering with the nucleophilicity of the anion.

-

Thermodynamic Control: The combination of NaH in THF generates the indazolide anion, and under these conditions, the subsequent alkylation overwhelmingly favors the formation of the more stable N-1 product.[5][6][12]

Caption: N-1 methylation is favored under thermodynamic control using NaH/THF.

Detailed Experimental Protocol: N-1 Methylation

Materials: 7-Methyl-1H-indazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl Iodide (or Dimethyl Sulfate), Saturated Ammonium Chloride Solution.

Procedure:

-

Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 7-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases. The formation of the sodium salt may result in a slurry.

-

Methylation: Cool the mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC or LC-MS (typically 2-6 hours).

-

Quenching and Workup: Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Add water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Differentiating N-1 and N-2 Regioisomers

Distinguishing between the N-1 and N-2 methylated isomers is crucial and can be reliably achieved using NMR spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[5]

| Isomer | Key Differentiating ¹H NMR Signal | Rationale for Differentiation (HMBC) |

| N-1 Methyl | The C3-H proton signal is typically observed at a characteristic chemical shift. | A key correlation will be observed between the N1-CH₃ protons and the C7a carbon of the indazole ring. |

| N-2 Methyl | The C3-H proton signal will be at a different chemical shift compared to the N-1 isomer. | A correlation will be observed between the N2-CH₃ protons and both the C3 and C7a carbons. |

Conclusion

This guide outlines a logical and robust two-stage synthetic route to this compound starting from a derivative of o-toluidine. By employing a classical Jacobson-Huber cyclization, the 7-methyl-1H-indazole core is efficiently constructed. More importantly, this work provides a mechanistically sound and experimentally validated protocol for overcoming the common challenge of regioselectivity in indazole alkylation. The use of sodium hydride in THF provides excellent selectivity for the desired N-1 methylated product under thermodynamic control. The detailed procedures and analytical guidance herein are designed to empower researchers in medicinal chemistry and drug development to access this valuable heterocyclic building block with high purity and yield.

References

- 1. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transition-Metal-Catalyzed Syntheses of Indazoles [idr.nitk.ac.in]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. arches.union.edu [arches.union.edu]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1,7-Dimethyl-1H-indazole: A Technical Guide for Drug Discovery

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved and investigational drugs.[1][2][3] This guide focuses on a specific, yet under-characterized derivative, 1,7-Dimethyl-1H-indazole . While direct, extensive research on this particular molecule is nascent, its structural features, embedded within the rich pharmacological landscape of indazole chemistry, suggest a high probability of therapeutic relevance. This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It outlines a hypothesis-driven approach to elucidate the potential therapeutic targets of this compound, leveraging the well-established bioactivities of the broader indazole class. We will delve into promising target families, propose robust experimental workflows for target identification and validation, and provide detailed protocols to empower further investigation.

Introduction: The Indazole Scaffold - A Proven Pharmacophore

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery for their diverse biological activities.[4] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazole ring fused to a benzene ring create a unique electronic and structural environment, making it an effective pharmacophore for interacting with various biological targets.[5] This has led to the development of numerous indazole-containing drugs with applications in oncology, inflammation, and neurodegenerative diseases.[3]

Several FDA-approved drugs underscore the therapeutic importance of the indazole scaffold. For instance, Pazopanib and Axitinib are potent multi-kinase inhibitors used in cancer therapy, while Niraparib is a PARP inhibitor for the treatment of ovarian cancer.[6][7] These examples highlight the remarkable versatility of the indazole core and its amenability to chemical modifications that can fine-tune its biological activity and selectivity.

Given this precedent, this compound represents an intriguing starting point for new drug discovery campaigns. The methylation at the N1 and C7 positions can significantly influence its physicochemical properties, such as solubility and metabolic stability, and its binding affinity to various protein targets. This guide will explore the most probable therapeutic avenues for this specific molecule based on the established pharmacology of its chemical cousins.

Hypothesis-Driven Target Identification: Where to Look?

Based on the extensive literature on indazole derivatives, we can formulate a strong hypothesis that this compound is likely to exhibit activity against one or more of the following target classes:

-

Protein Kinases: This is the most prominent target class for indazole-based compounds.[8] The indazole scaffold is a well-known "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Several indazole derivatives have been identified as potent inhibitors of IDO1, an important immuno-oncology target.[9]

-

Cannabinoid Receptors (CB1/CB2): Patent literature suggests that certain indazole derivatives possess activity at cannabinoid receptors.[10]

The following sections will detail the rationale for investigating each of these target classes and propose experimental strategies for validation.

Primary Target Class: Protein Kinases

The human kinome represents a vast and fertile ground for therapeutic intervention, particularly in oncology. The structural similarity of this compound to known kinase inhibitors makes this target class a primary focus for investigation.

Rationale for Kinase Inhibition

The indazole ring system is a bioisostere of the purine ring of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The specific substitution pattern on the indazole core dictates the selectivity profile. For instance, different substitutions can lead to inhibitors of receptor tyrosine kinases (e.g., VEGFR, FGFR), serine/threonine kinases (e.g., Aurora kinases, PAK1), or non-receptor tyrosine kinases (e.g., Bcr-Abl).[2][7]

Experimental Workflow for Kinase Profile Characterization

To assess the kinase inhibitory potential of this compound, a tiered screening approach is recommended. This workflow allows for a broad initial assessment followed by more focused and quantitative analyses.

Caption: A tiered experimental workflow for characterizing kinase inhibitor activity.

Detailed Experimental Protocols

Protocol 3.3.1: Broad Kinase Panel Screen

-

Objective: To identify the primary kinase targets of this compound from a large, representative panel of human kinases.

-

Methodology: A commercially available kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®) should be employed. The compound is typically tested at a single high concentration (e.g., 10 µM) against hundreds of kinases.

-

Data Analysis: Results are usually expressed as a percentage of inhibition or binding relative to a control. Hits are identified as kinases showing significant inhibition (e.g., >70%).

Protocol 3.3.2: Dose-Response (IC50) Determination

-

Objective: To quantify the potency of this compound against the "hit" kinases identified in the primary screen.

-

Methodology: An in vitro kinase activity assay is performed using a recombinant kinase, a specific substrate, and ATP. The compound is tested over a range of concentrations (e.g., 10-point, 3-fold serial dilution). The rate of substrate phosphorylation is measured, often using a luminescence-based (e.g., Kinase-Glo®) or fluorescence-based (e.g., Z'-LYTE™) method.

-

Data Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated using a non-linear regression model.

Table 1: Hypothetical IC50 Data for this compound against Selected Kinases

| Kinase Target | IC50 (nM) |

| Kinase A | 25 |

| Kinase B | 150 |

| Kinase C | >10,000 |

| Kinase D | 85 |

Protocol 3.3.3: Cellular Target Engagement Assays

-

Objective: To confirm that this compound can bind to its target kinase within a cellular context.

-

Methodology: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay can be used. These methods measure the stabilization of the target protein upon ligand binding in intact cells.

-

Data Analysis: For CETSA, a shift in the melting temperature of the target protein in the presence of the compound indicates engagement. For NanoBRET™, a change in the bioluminescence resonance energy transfer signal is measured.

Secondary Target Class: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a validated target in immuno-oncology. Inhibition of IDO1 can restore anti-tumor immunity.

Rationale for IDO1 Inhibition

Several indazole-containing compounds have demonstrated potent IDO1 inhibitory activity.[9] The indazole scaffold can mimic the indole ring of the natural substrate, tryptophan, and interact with the heme iron at the active site of the enzyme.

Experimental Workflow for IDO1 Inhibitor Validation

A focused workflow can be employed to assess the IDO1 inhibitory potential of this compound.

Caption: Experimental workflow for validating IDO1 inhibitors.

Detailed Experimental Protocols

Protocol 4.3.1: Enzymatic IDO1 Assay

-

Objective: To determine the direct inhibitory effect of this compound on IDO1 enzyme activity.

-

Methodology: A cell-free assay using recombinant human IDO1 is performed. The conversion of tryptophan to N-formylkynurenine is monitored, typically by measuring the absorbance of kynurenine after acid hydrolysis.

-

Data Analysis: IC50 values are calculated from dose-response curves.

Protocol 4.3.2: Cell-Based IDO1 Activity Assay

-

Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular environment.

-

Methodology: A human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ) is used (e.g., HeLa, SW480). The cells are treated with the compound, and the concentration of kynurenine in the cell culture supernatant is measured by HPLC or a colorimetric assay.

-

Data Analysis: The EC50 value (the concentration at which 50% of the cellular IDO1 activity is inhibited) is determined.

Exploratory Target Class: Cannabinoid Receptors

The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that are involved in a wide range of physiological processes.

Rationale for Cannabinoid Receptor Modulation

Patent literature has disclosed indazole derivatives with activity as cannabinoid receptor agonists.[10] While the structure-activity relationships are not as well-defined as for kinases, this remains a plausible area for investigation.

Experimental Approach for CB1/CB2 Screening

-

Primary Screen: Radioligand binding assays using cell membranes expressing either CB1 or CB2 receptors should be performed to assess the binding affinity (Ki) of this compound.

-

Functional Follow-up: If significant binding is observed, functional assays, such as a cAMP accumulation assay or a GTPγS binding assay, should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Conclusion and Future Directions

While the therapeutic targets of this compound are not yet definitively established, its chemical lineage within the pharmacologically rich indazole family provides a strong foundation for a hypothesis-driven approach to target discovery. This guide has outlined a strategic and technically detailed roadmap for investigating its potential as a protein kinase inhibitor, an IDO1 inhibitor, or a cannabinoid receptor modulator. The proposed experimental workflows and protocols provide a robust framework for researchers to systematically evaluate these possibilities. Successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

- 1. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 9. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

Introduction: The Significance of Physicochemical Characterization

An In-depth Technical Guide to the Solubility and Stability of 1,7-Dimethyl-1H-indazole

This guide provides a comprehensive technical overview of the essential studies required to characterize the solubility and stability of this compound. As critical quality attributes, a thorough understanding of these physicochemical properties is paramount for researchers, scientists, and drug development professionals aiming to advance this molecule through the development pipeline. The methodologies described herein are grounded in established regulatory principles and field-proven scientific insights, ensuring a robust and reliable characterization.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] this compound (CAS: 17582-89-7) is a specific derivative within this class.[4] Before any meaningful formulation or preclinical development can occur, a foundational understanding of its solubility and stability is required.

-

Solubility dictates the bioavailability of a drug substance and influences the choice of formulation strategy.[5][6] Poor solubility can lead to inadequate absorption and limited efficacy.

-

Stability determines the drug substance's shelf-life and informs required storage conditions.[7][8][9] Degradation can result in a loss of potency and the formation of potentially toxic impurities.[10][11]

This document outlines the strategic approach and detailed protocols for generating this critical data package.

Part 1: Comprehensive Solubility Assessment

The objective of this phase is to determine the thermodynamic (equilibrium) solubility of this compound in various aqueous and organic media. This data is essential for Biopharmaceutics Classification System (BCS) assessment and pre-formulation activities.[12][13]

Physicochemical Profile of this compound

A preliminary analysis of the molecule's properties guides the experimental design.

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₁₀N₂ | [4] |

| Molecular Weight | 146.19 g/mol | [4][14] |

| LogP | 2.39 | [4] |

| Boiling Point | 252.4 ± 9.0 °C | [4] |

The LogP value of 2.39 suggests that this compound is a moderately lipophilic compound, which may indicate limited aqueous solubility.

Experimental Workflow: Thermodynamic Solubility

The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[5]

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:17582-89-7 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. database.ich.org [database.ich.org]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. snscourseware.org [snscourseware.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. who.int [who.int]

- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5,7-Dimethyl-1H-indazole | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]

In silico prediction of 1,7-Dimethyl-1H-indazole properties

An In-Depth Technical Guide: In Silico Prediction of 1,7-Dimethyl-1H-indazole Properties for Drug Discovery

Executive Summary

The imperative to accelerate drug discovery pipelines while minimizing costs has positioned in silico computational methods as an indispensable component of modern pharmaceutical research.[1] This guide provides a comprehensive, technically-grounded walkthrough for predicting the molecular properties of this compound, a derivative of a privileged heterocyclic scaffold known for its wide-ranging biological activities.[2][3] We will navigate the complete predictive workflow, from initial molecular structure preparation to the detailed prediction of physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential biological target interactions. By grounding our protocols in established methodologies like Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, and emphasizing the critical importance of model validation, this document serves as a practical blueprint for researchers aiming to leverage computational tools to prioritize and de-risk promising chemical entities early in the development cycle.[4][5]

The Strategic Imperative: Indazoles and In Silico Screening

Indazole and its derivatives are recognized as crucial pharmacophores in medicinal chemistry, forming the core structure of numerous FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib.[3] Their thermodynamic stability and bioisosteric relationship to indole make them a fertile ground for developing novel therapeutics.[2] However, the synthesis and experimental testing of every conceivable derivative is a resource-prohibitive endeavor.

In silico property prediction offers a powerful solution, enabling the rapid, cost-effective screening of virtual compounds to identify candidates with the most promising drug-like properties.[1][6] By forecasting key attributes such as solubility, bioavailability, metabolic stability, and potential toxicities, computational models allow researchers to focus laboratory resources exclusively on molecules with the highest probability of success, thereby reducing late-stage attrition.[5][7]

A Holistic Predictive Workflow

The in silico analysis of a small molecule is not a single action but a multi-stage process. Each stage builds upon the last, creating a progressively detailed profile of the compound's potential as a drug candidate. The causality is critical: accurate initial preparation is fundamental for the reliability of all subsequent predictions.

References

- 1. sapiosciences.com [sapiosciences.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of Dimethyl-1H-Indazoles for Medicinal Chemistry

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Among the various substituted indazoles, dimethyl-1H-indazoles represent a significant subclass, offering a nuanced modulation of physicochemical and pharmacological properties. The precise positioning of the two methyl groups on the indazole core can profoundly influence target binding, metabolic stability, and overall drug-like characteristics.

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to access key dimethyl-1H-indazole isomers. We will delve into the strategic considerations and mechanistic underpinnings of these syntheses, offering field-proven insights for researchers, scientists, and drug development professionals. The guide will focus on two representative and synthetically valuable isomers: 3,5-dimethyl-1H-indazole and 1,3-dimethyl-1H-indazole . For each, we will present detailed, step-by-step experimental protocols, discuss the causality behind experimental choices, and provide comparative data to inform synthetic planning.

I. Synthesis of C,C-Dimethylated Indazoles: The Case of 3,5-Dimethyl-1H-Indazole

The construction of the indazole core with specific carbon-bound methyl substituents is a foundational challenge. A common and effective strategy involves the cyclization of appropriately substituted aminophenyl ketones or their derivatives. Here, we outline a robust, classical approach to 3,5-dimethyl-1H-indazole, proceeding via the diazotization and subsequent reductive cyclization of a substituted aminoacetophenone.

Synthetic Pathway Overview

The synthesis of 3,5-dimethyl-1H-indazole can be efficiently achieved from 2-amino-5-methylacetophenone. The key transformation involves the conversion of the amino group to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.

Caption: Synthetic route to 3,5-dimethyl-1H-indazole.

Mechanistic Insights

The reaction proceeds through the diazotization of the primary aromatic amine of 2-amino-5-methylacetophenone in the presence of a nitrous acid source (generated in situ from sodium nitrite and a strong acid like HCl). The resulting diazonium salt is a highly reactive intermediate. The lone pair of electrons on the nitrogen of the imine, formed from the acetophenone carbonyl, attacks the diazonium group in an intramolecular fashion. This is followed by deprotonation and tautomerization to yield the thermodynamically stable 1H-indazole ring system. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-Indazole

Materials:

-

2-Amino-5-methylacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylacetophenone (1.0 eq) in a mixture of concentrated HCl and water at room temperature. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

-

Cyclization: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Work-up: Slowly and carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3,5-dimethyl-1H-indazole by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Synthesis of N,C-Dimethylated Indazoles: The Case of 1,3-Dimethyl-1H-Indazole

The synthesis of N-alkylated indazoles, such as 1,3-dimethyl-1H-indazole, is most commonly achieved by the alkylation of a pre-formed indazole core. A significant challenge in this approach is controlling the regioselectivity of the alkylation, as both nitrogen atoms of the pyrazole ring are nucleophilic, often leading to a mixture of N1 and N2-alkylated products.[3]

Controlling Regioselectivity in N-Methylation

The regiochemical outcome of the methylation of 3-methyl-1H-indazole is highly dependent on the reaction conditions, particularly the choice of base and solvent.[3]

-

N1-Methylation (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, the N1-methylated product is the thermodynamically favored isomer.[3] Conditions that promote equilibration, such as the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), favor the formation of the N1-isomer.[3][4]

-

N2-Methylation (Kinetic Control): The N2-position is often more sterically accessible, making it the site of kinetic attack under certain conditions. The use of milder bases like triethylenediamine (DABCO) or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to a higher proportion of the N2-methylated product.[3][5]

Synthetic Pathway Overview for 1,3-Dimethyl-1H-Indazole

The synthesis of 1,3-dimethyl-1H-indazole starts with the readily available 3-methyl-1H-indazole, which is then methylated under conditions that favor N1-alkylation.

Caption: Synthetic route to 1,3-dimethyl-1H-indazole.

Detailed Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-indazole

Materials:

-

3-Methyl-1H-indazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon atmosphere

Procedure:

-

Deprotonation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methyl-1H-indazole (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Methylation: Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.[3]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[3]

-

Extract the aqueous layer with ethyl acetate (3 x).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-1H-indazole.

IV. Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the methylation of a substituted 3-methyl-1H-indazole, highlighting the factors that influence regioselectivity.

| Precursor | Methylating Agent | Base | Solvent | Temperature | Product Ratio (N1:N2) | Yield (%) | Reference |

| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate | Triethylenediamine | DMF | 80 °C | Mixture | Not specified | [6] |

| 3-Methyl-6-nitro-1H-indazole | Methyl iodide/Dimethyl sulfate | NaH | THF | 0 °C to rt | Predominantly N1 | Good | [3] |

| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate | Triethylenediamine | DMF | Reflux | Predominantly N2 | Not specified | [5] |

V. Conclusion

The synthesis of dimethyl-1H-indazoles is a crucial aspect of medicinal chemistry, enabling the fine-tuning of molecular properties for drug discovery. This guide has provided a detailed overview of the synthetic routes to two key isomers, 3,5-dimethyl-1H-indazole and 1,3-dimethyl-1H-indazole. The successful synthesis of these compounds hinges on a thorough understanding of classical cyclization reactions and the nuanced control of regioselectivity in N-alkylation reactions. By carefully selecting starting materials and optimizing reaction conditions, researchers can efficiently access a diverse range of dimethyl-1H-indazole derivatives for the development of novel therapeutics.

VI. References

-

BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. [Online]. Available: --INVALID-LINK--

-

Acta Crystallographica Section E: Structure Reports Online. (2012). 1,3-Dimethyl-1H-indazol-6-amine. [Online]. Available: --INVALID-LINK--

-

BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. [Online]. Available: --INVALID-LINK--

-

Connect Journals. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Online]. Available: --INVALID-LINK--

-

ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. [Online]. Available: --INVALID-LINK--

-

Google Patents. (2013). CN103319410A - Synthesis method of indazole compound. [Online]. Available: --INVALID-LINK--

-

MDPI. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Online]. Available: --INVALID-LINK--

-

Organic Chemistry Portal. (2024). Indazole synthesis. [Online]. Available: --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. [Online]. Available: --INVALID-LINK--

-

ResearchGate. (2020). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Online]. Available: --INVALID-LINK--

-

Google Patents. (2014). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. [Online]. Available: --INVALID-LINK--

-

BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. [Online]. Available: --INVALID-LINK--

-

National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Online]. Available: --INVALID-LINK--

-

ResearchGate. (2019). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Online]. Available: --INVALID-LINK--

-

BenchChem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole. [Online]. Available: --INVALID-LINK--

-

Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds. [Online]. Available: --INVALID-LINK--

-

Wiley Online Library. (2014). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. [Online]. Available: --INVALID-LINK--

-

Semantic Scholar. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Online]. Available: --INVALID-LINK--

-

Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. [Online]. Available: --INVALID-LINK--

-

Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Online]. Available: --INVALID-LINK--

-

National Institutes of Health. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Online]. Available: --INVALID-LINK--

-

Austin Publishing Group. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Online]. Available: --INVALID-LINK--

-

ResearchGate. (2020). Tosyl Hydrazine‐Promoted Tandem Condensation and Cyclization of Acyl Azobenzenes Enabling Access to 2 H ‐Indazoles under Metal‐Free Aerobic Conditions. [Online]. Available: --INVALID-LINK--

-

ResearchGate. (2016). Cyclization Reactions of Hydrazones Series. Part 29. The Synthesis of 4Amino3-(2-pyridyl)pyrazolo[5,1-c][3][6][7]triazine and Some of Its Derivatives. [Online]. Available: --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

Methodological & Application

Authored by: A Senior Application Scientist

An Application Note and In-Depth Protocol for the Regioselective Synthesis of 1,7-Dimethyl-1H-indazole

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The primary challenge in the synthesis of N-alkylated indazoles is controlling the regioselectivity of the alkylation step.[1] Direct alkylation of the 1H-indazole scaffold can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing yields.[2] This guide focuses on a robust and highly regioselective protocol for the N1-methylation of 7-methyl-1H-indazole, leveraging a strong base in an anhydrous polar aprotic solvent. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a step-by-step experimental procedure, and outline methods for characterization and troubleshooting.

Introduction: The Challenge of Regioselective Indazole Alkylation

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[3][4] The biological activity of these compounds is often critically dependent on the substitution pattern, particularly on the nitrogen atoms of the pyrazole ring.

The indazole ring system exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[3][5] Upon deprotonation with a base, a common indazolide anion is formed, which is an ambident nucleophile. Subsequent reaction with an electrophile, such as a methylating agent, can occur at either the N1 or N2 position.

Caption: The ambident nature of the indazolide anion leads to two possible methylation products.

The ratio of N1 to N2 alkylation is governed by a complex interplay of factors including the choice of base, solvent, counterion, and the electronic and steric properties of substituents on the indazole ring.[3][6] This protocol is designed to strongly favor the formation of the desired N1-alkylated product, this compound.

Mechanistic Insight: Driving N1-Selectivity

Achieving high N1-selectivity hinges on carefully controlling the reaction conditions to favor attack at the most thermodynamically stable position. The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as the solvent is a well-established system for promoting N1-alkylation of indazoles.[3][7]

The Role of the Base and Solvent:

-

Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the indazole N-H, fully generating the indazolide anion.

-

Tetrahydrofuran (THF): This polar aprotic solvent effectively solvates the sodium counterion (Na⁺). This creates a "solvent-separated ion pair," which reduces the ion-pairing interaction at the N2 position, thereby favoring alkylation at the more sterically accessible and thermodynamically preferred N1 position.[3] In contrast, conditions that promote "tight ion pairs" can sometimes favor N2 alkylation.

The presence of an electron-donating methyl group at the C7 position of the starting material, 7-methyl-1H-indazole, does not electronically favor N2-alkylation, unlike strong electron-withdrawing groups which have been shown to direct towards the N2 position.[3][7] Therefore, the NaH/THF system is expected to provide excellent N1 regioselectivity for this substrate.

Primary Synthesis Protocol: N1-Methylation using NaH/THF

This protocol details the selective N1-methylation of 7-methyl-1H-indazole using sodium hydride and methyl iodide.

Materials and Reagents